molecular formula C21H25N5O2 B275882 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine

Katalognummer B275882
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: JRONTOJXTJGNLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine, also known as "MTB-1," is a compound that has gained attention in the scientific community for its potential use as a research tool.

Wirkmechanismus

MTB-1 works by binding to the dopamine transporter protein, preventing the reuptake of dopamine into the presynaptic neuron. This leads to increased levels of dopamine in the synapse, which can activate dopamine receptors on the postsynaptic neuron. The exact mechanism of action is still being studied, but it is believed that MTB-1 may also interact with other proteins in the dopamine signaling pathway.
Biochemical and Physiological Effects:
MTB-1 has been shown to increase locomotor activity in mice, indicating that it has a stimulant effect on the central nervous system. It has also been shown to increase the release of dopamine in the striatum, a brain region that is involved in movement and reward processing. MTB-1 has been suggested to have potential therapeutic applications in the treatment of Parkinson's disease, ADHD, and addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MTB-1 in lab experiments is its high selectivity for the dopamine transporter protein. This allows researchers to study the role of dopamine in specific physiological and pathological processes. However, one limitation of using MTB-1 is that it may have off-target effects on other proteins in the dopamine signaling pathway. This can complicate the interpretation of experimental results and requires careful control experiments to ensure that any observed effects are due to the intended target.

Zukünftige Richtungen

There are several future directions for research on MTB-1. One area of interest is its potential therapeutic applications in the treatment of Parkinson's disease, ADHD, and addiction. Further studies are needed to determine the efficacy and safety of using MTB-1 as a treatment for these conditions. Another area of interest is the development of more selective dopamine transporter inhibitors that can be used to study the role of dopamine in specific brain regions and circuits. Finally, there is a need for further studies on the mechanism of action of MTB-1 and its interactions with other proteins in the dopamine signaling pathway. This can provide insights into the underlying biology of dopamine-related disorders and inform the development of new treatments.

Synthesemethoden

MTB-1 can be synthesized through a multi-step process starting with 3-methoxybenzaldehyde and cyclohexanone. The intermediate product is then reacted with 1-phenyltetrazole and sodium hydride to form the final compound. The yield of this synthesis method is relatively high, making it a cost-effective way to produce MTB-1 for research purposes.

Wissenschaftliche Forschungsanwendungen

MTB-1 has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to selectively inhibit the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synapse. This property makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.

Eigenschaften

Molekularformel

C21H25N5O2

Molekulargewicht

379.5 g/mol

IUPAC-Name

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclohexanamine

InChI

InChI=1S/C21H25N5O2/c1-27-20-14-16(15-22-17-8-4-2-5-9-17)12-13-19(20)28-21-23-24-25-26(21)18-10-6-3-7-11-18/h3,6-7,10-14,17,22H,2,4-5,8-9,15H2,1H3

InChI-Schlüssel

JRONTOJXTJGNLN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2CCCCC2)OC3=NN=NN3C4=CC=CC=C4

Kanonische SMILES

COC1=C(C=CC(=C1)CNC2CCCCC2)OC3=NN=NN3C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.